
5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly studied in the provided papers, related compounds with fluorophenyl groups, isoxazole rings, and thiophene moieties are discussed, which can provide insights into the behavior of similar structures.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was prepared using the Gewald synthesis technique followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Similarly, the synthesis of isoxazolyl thioureas and their subsequent reactions to form various heterocyclic compounds, including pyrazolones and oxadiazoles, indicates the versatility of such compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods. For instance, the optimized molecular structure and vibrational frequencies of a fluorophenyl pyrazolone were studied both experimentally and theoretically, with geometrical parameters in agreement with XRD data . Such analyses are crucial for understanding the three-dimensional conformation and electronic distribution within the molecule, which are key factors in determining its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their functional groups and electronic properties. For example, the negative charge distribution over the carbonyl group in a fluorophenyl pyrazolone suggests it as a reactive site for nucleophilic attack . The condensation reactions leading to thiazoloquinoxalines also highlight the influence of substituents like fluorine on the reactivity of the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their electronic structure, as indicated by HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule . The first hyperpolarizability of these compounds suggests potential applications in nonlinear optics . Additionally, the presence of fluorine atoms and other substituents can significantly affect the compound's polarity, solubility, and overall chemical behavior.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research in the field of heterocyclic compound synthesis often focuses on the creation of novel compounds with potential applications in drug discovery and materials science. For instance, the synthesis of fused polycyclic nitrogen-containing heterocycles through condensation reactions illustrates the methodology that could be applicable to the synthesis of the specified compound, demonstrating the versatility and potential of fluorophenyl and thiophene moieties in heterocyclic chemistry (Mamedov et al., 2009).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, novel Schiff bases using related compounds have shown significant antimicrobial activity, highlighting the potential of the specified compound in contributing to the development of new antimicrobial agents (Puthran et al., 2019).
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c1-10-9-14(21-26-10)22-16(11-5-2-3-6-12(11)20)15(18(24)19(22)25)17(23)13-7-4-8-27-13/h2-9,16,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCQWZKMLVTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)
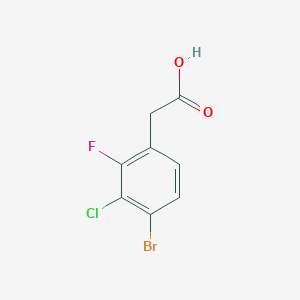
![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)
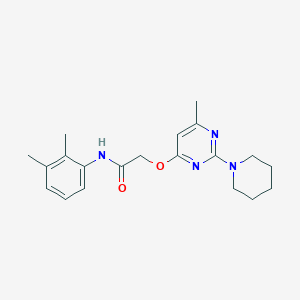
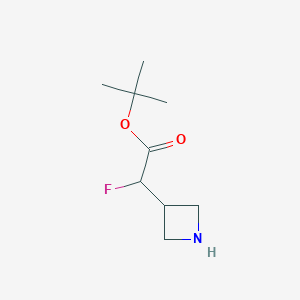
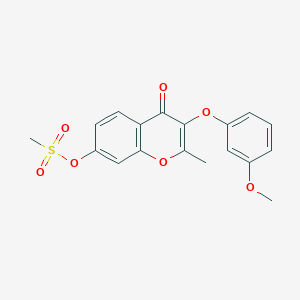
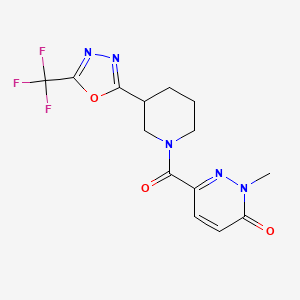
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)
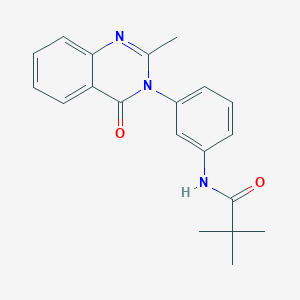
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2510869.png)
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)
![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)
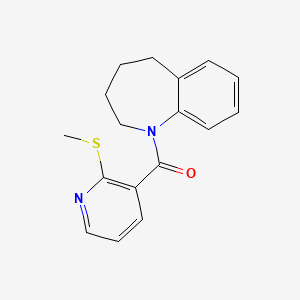
![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)